1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Introduction: The sulfonylated intermediate is reacted with piperidine to form the piperidin-3-amine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient bromination and sulfonylation, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The brominated phenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- 1-((4-Iodo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
Uniqueness
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can result in different interaction profiles with biological targets, potentially leading to unique therapeutic properties.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-9-7-10(13)4-5-12(9)18(16,17)15-6-2-3-11(14)8-15;/h4-5,7,11H,2-3,6,8,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSQIDCCHNJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.